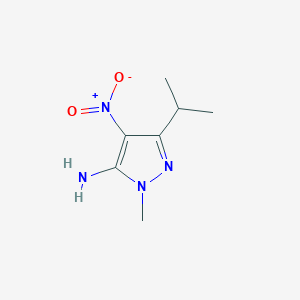

3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine

Description

3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by a methyl group at position 1, an isopropyl group at position 3, and a nitro (-NO₂) group at position 2. Its molecular formula is C₇H₁₂N₄O₂ (molecular weight: 184.20 g/mol). The nitro group confers distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate in heterocyclic chemistry .

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

2-methyl-4-nitro-5-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C7H12N4O2/c1-4(2)5-6(11(12)13)7(8)10(3)9-5/h4H,8H2,1-3H3 |

InChI Key |

AQJRFKHRQXXDGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1[N+](=O)[O-])N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Isopropyl-1-methyl-4-amino-1H-pyrazol-5-amine.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Nitro Group (NO₂): The nitro group in the target compound enhances electrophilicity, making it reactive in reduction or substitution reactions. This contrasts with amino (-NH₂) or iodo (-I) substituents, which are nucleophilic or facilitate cross-coupling, respectively .

- Electronic Effects: The electron-withdrawing nitro group reduces electron density at the pyrazole ring, affecting hydrogen-bonding capacity compared to amino-substituted analogs (e.g., 5-Amino-1-isopropyl-3-methylpyrazole) .

Biological Activity

3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an isopropyl group, a methyl group, and a nitro group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C7H12N4O2

- Molecular Weight : 172.20 g/mol

- CAS Number : 76689-64-0

The biological activity of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may influence cellular pathways. Additionally, this compound has been noted for its potential enzyme inhibition properties, particularly against certain kinases and receptors involved in inflammatory processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been evaluated, showing promising results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.40 | 0.80 |

These findings suggest that the compound could be developed as an antibacterial or antifungal agent, particularly in formulations targeting resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine has shown potential as an anti-inflammatory agent. Studies have reported IC50 values indicating effective inhibition of pro-inflammatory cytokines such as TNFα and IL-6:

| Compound | IC50 (µM) |

|---|---|

| 3-Isopropyl-1-methyl | 0.067 |

| Control (standard drug) | 0.013 |

These results highlight the compound's efficacy in modulating inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine. The results indicated that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with specific attention given to its ability to inhibit biofilm formation in Staphylococcus aureus.

Case Study 2: Inhibition of Cytokine Production

In another study focused on anti-inflammatory properties, researchers tested the effects of the compound on cytokine production in human cell lines stimulated with lipopolysaccharides (LPS). The findings demonstrated that treatment with 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine significantly reduced TNFα levels, suggesting a mechanism for its anti-inflammatory action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.